molecular formula C26H36N6O3 B560071 Mps1-IN-2 CAS No. 1228817-38-6

Mps1-IN-2

Numéro de catalogue B560071
Numéro CAS: 1228817-38-6
Poids moléculaire: 480.6
Clé InChI: WELBJLUKWAJOQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mps1-IN-2 is a potent and selective inhibitor of Mps1 kinase . It is also known by its chemical name, 9-Cyclopentyl-2-[[2-ethoxy-4-(4-hydroxy-1-piperidinyl)phenyl]amino]-5,7,8,9-tetrahydro-5-methyl-6H-pyrimido[4,5-b][1,4]diazepin-6-one .


Molecular Structure Analysis

Mps1-IN-2 has an empirical formula of C26H36N6O3 and a molecular weight of 480.60 . Its structure includes a pyrimido[4,5-b][1,4]diazepin-6-one core, which is crucial for its inhibitory activity .


Physical And Chemical Properties Analysis

Mps1-IN-2 is a white to beige powder that is soluble in DMSO . It has a high purity, with an assay showing it to be ≥98% pure as determined by HPLC .

Applications De Recherche Scientifique

Cancer Therapeutics Development

Mps1-IN-2: is a potent inhibitor of the Mps1 kinase , which plays a crucial role in the Spindle Assembly Checkpoint (SAC) . The SAC ensures proper chromosome segregation during cell division, and its dysfunction can lead to aneuploidy and cancer . By inhibiting Mps1, Mps1-IN-2 can reduce the viability of cancer cells, making it a promising candidate for developing new cancer therapies .

Understanding Chromosome Biorientation

Research on Mps1-IN-2 contributes to the understanding of chromosome biorientation—a process critical for accurate chromosome segregation. By studying the effects of Mps1 inhibition, scientists can gain insights into mitotic checkpoint signaling and the consequences of its disruption .

Drug Resistance Studies

The emergence of drug resistance is a significant challenge in cancer treatment. Mps1-IN-2 helps in studying resistance mechanisms, such as the C604Y mutation in Mps1, which is associated with acquired resistance to kinase inhibitors. This research is vital for developing second-generation inhibitors that can overcome resistance .

Computational Biology and Chemoinformatics

Mps1-IN-2 serves as a model compound in computational biology to study the molecular interactions of Mps1 kinase with various inhibitors. This includes molecular docking and dynamics simulations, which are essential for rational drug design and predicting the efficacy of new compounds .

Isoflavones Interaction Analysis

The interaction of Mps1 kinase with isoflavones, a class of natural flavonoids, has been studied using Mps1-IN-2. This research reveals a chemical scaffold that could be used to develop new Mps1 inhibitors, expanding the potential applications of Mps1-IN-2 beyond synthetic compounds .

Molecular Oncology

In molecular oncology, Mps1-IN-2 is used to understand the role of Mps1 in poor prognosis tumors. Its application in this field contributes to the identification of biomarkers and therapeutic targets for cancers associated with Mps1 amplification and aberrant chromosome segregation .

Drug Design and ADMET Prediction

Mps1-IN-2 aids in the design of new compounds with potential inhibitory effects on Mps1. Through molecular docking studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can create more effective and safer Mps1 inhibitors .

Aneuploidy and Genome Instability Research

By inhibiting Mps1, Mps1-IN-2 allows researchers to induce aneuploidy and study its effects on genome stability. This is crucial for understanding the development of cancer and identifying strategies to prevent chromosomal abnormalities .

Mécanisme D'action

Target of Action

Mps1-IN-2 is a potent, selective, and ATP-competitive inhibitor that primarily targets the Monopolar Spindle 1 (Mps1) kinase and Polo-like kinase 1 (Plk1) . Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a conserved checkpoint system that monitors the proper bipolar attachment of all chromosomes to the mitotic spindle during cell division . Plk1 is another important kinase involved in various processes of mitosis.

Mode of Action

Mps1-IN-2 interacts with its targets by competing with ATP, the energy currency of the cell, for binding sites. This competition inhibits the kinase activity of Mps1 and Plk1 . The inhibition of Mps1 disrupts the SAC, leading to premature mitotic exit and chromosome missegregation .

Biochemical Pathways

The primary biochemical pathway affected by Mps1-IN-2 is the SAC pathway. Mps1 kinase is essential for the activation of the SAC and has been implicated in regulating chromosome alignment . By inhibiting Mps1, Mps1-IN-2 disrupts the SAC, leading to errors in chromosome segregation .

Result of Action

The inhibition of Mps1 by Mps1-IN-2 leads to defects in the establishment of Mad1 and Mad2 at unattached kinetochores, premature mitotic exit, and gross aneuploidy . This disruption of normal cell division can lead to cell death, particularly in cancer cells where Mps1 is often overexpressed .

Action Environment

The action, efficacy, and stability of Mps1-IN-2 can be influenced by various environmental factors While specific environmental factors were not identified in the search results, it’s known that factors such as pH, temperature, and the presence of other molecules can impact a compound’s action

Safety and Hazards

The safety data sheet for Mps1-IN-2 suggests that it should be handled with good industrial hygiene and safety practice . It’s recommended to use protective equipment such as safety goggles and chemical-resistant gloves when handling Mps1-IN-2 .

Propriétés

IUPAC Name

9-cyclopentyl-2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5-methyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O3/c1-3-35-23-16-19(31-13-10-20(33)11-14-31)8-9-21(23)28-26-27-17-22-25(29-26)32(18-6-4-5-7-18)15-12-24(34)30(22)2/h8-9,16-18,20,33H,3-7,10-15H2,1-2H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELBJLUKWAJOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: The research mentions that long target residence time is a desirable characteristic for potent MPS1 inhibitors. How does NTRC 0066-0 achieve this, and could similar strategies be applied to other MPS1 inhibitors like Mps1-IN-2?

A: NTRC 0066-0 achieves long target residence time through a unique binding mode with the MPS1 kinase domain. This involves inducing a large conformational shift in the glycine-rich loop, leading to an inactive kinase conformation []. While the exact binding mode of Mps1-IN-2 isn't detailed in these papers, exploring its interactions with the MPS1 kinase domain through crystallography and kinetic studies, similar to those done for NTRC 0066-0, could reveal if it employs similar mechanisms for prolonged target engagement. This knowledge could then be used to inform the design of future MPS1 inhibitors with enhanced residence times and potentially improved efficacy.

Q2: The studies highlight the importance of selectivity for MPS1 over other kinases. What are the potential risks associated with off-target kinase inhibition, and how can researchers design compounds like Mps1-IN-2 to minimize these risks?

A: Off-target kinase inhibition can lead to undesirable side effects due to the disruption of essential cellular processes regulated by those kinases. For instance, inhibiting Aurora kinases, which are crucial for mitosis, could lead to severe toxicity []. Researchers can minimize these risks by designing compounds with high selectivity for MPS1. This can be achieved by:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.